N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-bromothiophene-2-carboxamide
Description
The compound N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-bromothiophene-2-carboxamide is a heterocyclic amide featuring a pyrazole core substituted with a benzo[d]thiazole moiety and a 5-bromothiophene carboxamide group. Its synthesis involves coupling 5-bromothiophene-2-carboxylic acid with a pyrazole-amine precursor under catalytic conditions.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4OS2/c1-9-8-14(19-15(22)12-6-7-13(17)23-12)21(20-9)16-18-10-4-2-3-5-11(10)24-16/h2-8H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHFUOVQXXUYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Br)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response.
Biochemical Analysis
Biochemical Properties
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-bromothiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the conversion of arachidonic acid to prostaglandins. The inhibition of these enzymes can lead to anti-inflammatory effects. Additionally, molecular docking studies have indicated that this compound exhibits strong binding interactions with protein receptors, further supporting its potential as a bioactive compound.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation. It also affects cell proliferation and apoptosis, which are critical processes in cancer and other diseases. The compound’s ability to alter cellular metabolism, including the inhibition of key metabolic enzymes, further highlights its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is a crucial step in the inflammatory response. Additionally, the compound’s binding to protein receptors can trigger downstream signaling pathways that regulate various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity over extended periodsLong-term studies have indicated that prolonged exposure to this compound can lead to sustained anti-inflammatory effects and modulation of cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its bioactivity. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues. Studies have shown that the compound can cross cellular membranes and distribute to various organelles, where it exerts its bioactive effects. The transport mechanisms also play a role in the compound’s clearance from the body, influencing its duration of action.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its site of action. The subcellular distribution can influence the compound’s efficacy and specificity, making it a valuable tool for targeted therapeutic applications.
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-bromothiophene-2-carboxamide is a complex organic compound that has drawn significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and supporting research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole moiety , a pyrazole ring , and a thiophene carboxamide structure. Its molecular formula is C18H16BrN5OS, with a molecular weight of approximately 404.32 g/mol. The presence of these heterocyclic structures contributes to its varied biological activities.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. The compound also influences the arachidonic acid pathway , further modulating inflammatory responses .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. By inhibiting COX enzymes, it effectively reduces inflammation in various experimental models. Studies have shown that it can decrease carrageenan-induced edema in animal models, demonstrating its potential as an anti-inflammatory agent .
Anticancer Properties
In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. It has been tested against various cancer cell lines, where it induced apoptosis and arrested the cell cycle at specific phases. This suggests potential applications in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum antimicrobial activity positions it as a candidate for further development in treating infectious diseases .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
These studies highlight the compound's potential across multiple therapeutic areas.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of heterocyclic moieties, including a benzo[d]thiazole group, a pyrazole ring, and a thiophene structure. The synthesis typically involves multi-step reactions that may include:
- Formation of the benzo[d]thiazole moiety : This is often achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the pyrazole ring : Common methods include condensation reactions with hydrazines.
- Coupling with the thiophene carboxamide : This step often utilizes coupling agents to facilitate the formation of the final compound.
The overall yield and purity depend on the specific conditions used during synthesis, such as temperature, solvents, and catalysts.
Anti-inflammatory Properties
Research indicates that compounds similar to N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-bromothiophene-2-carboxamide exhibit significant anti-inflammatory effects. The primary mechanism involves inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation.
Anticancer Potential
Several studies have suggested that this compound may possess anticancer properties. The structural diversity allows it to interact with various biological targets involved in cancer progression. For instance:
- Molecular docking studies have shown potential binding affinities to proteins associated with tumor growth.
- In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further drug development.
Antimicrobial Activity
The compound's unique structure may also confer antimicrobial properties. Preliminary studies have indicated effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1: Anti-inflammatory effects | Demonstrated significant reduction in COX enzyme activity in vitro. | Supports development as an anti-inflammatory drug candidate. |
| Study 2: Anticancer activity | Showed cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. | Indicates potential for targeted cancer therapies. |
| Study 3: Antimicrobial efficacy | Effective against Gram-positive bacteria with minimum inhibitory concentration (MIC) values lower than standard antibiotics. | Suggests utility in addressing antibiotic resistance issues. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromothiophene Moiety
The bromine atom at the 5-position of the thiophene ring undergoes substitution reactions under palladium-catalyzed conditions or with nucleophiles like amines or thiols.
Mechanistic Insights :
-
The electron-withdrawing carboxamide group activates the thiophene ring for SNAr, facilitating displacement of bromide by arylboronic acids or amines .
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Palladium catalysts enable cross-couplings with aryl/heteroaryl boronic acids, expanding structural diversity .
Functional Group Transformations at the Amide Linker
The carboxamide group participates in hydrolysis and condensation reactions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (6 hr) | 5-Bromothiophene-2-carboxylic acid | 88% | |
| Condensation | EDCI, HOBt, DMF (rt, 12 hr) | Thiourea or hydrazide derivatives | 60–78% |
Key Findings :
-
Hydrolysis under acidic conditions cleaves the amide bond, yielding the carboxylic acid .
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Carbodiimide-mediated coupling introduces hydrazides or thioureas, useful for bioactivity optimization .
Electrophilic Substitution on the Benzothiazole Ring
The electron-rich benzothiazole moiety undergoes electrophilic substitutions at the 4- and 6-positions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 2 hr) | 6-Nitrobenzothiazole derivative | 55% | |
| Sulfonation | ClSO₃H, CH₂Cl₂ (rt, 4 hr) | 4-Sulfonic acid derivative | 63% |
Structural Impact :
-
Nitration enhances electrophilicity for further functionalization, while sulfonation improves water solubility .
Oxidation/Reduction Reactions
The pyrazole and thiophene rings undergo redox transformations.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophene Oxidation | mCPBA, CH₂Cl₂ (rt, 3 hr) | Thiophene-1,1-dioxide derivative | 70% | |
| Pyrazole Reduction | H₂, Pd/C, EtOH (50 psi, 6 hr) | Dihydro-pyrazole analog | 82% |
Applications :
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Oxidation of thiophene to its sulfone increases metabolic stability .
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Pyrazole saturation modulates conformational flexibility for receptor binding .
Metal-Mediated Coordination Complexes
The compound acts as a polydentate ligand for transition metals.
| Metal Ion | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) | MeOH, rt (2 hr) | Octahedral Cu(N,S,O) complex | Antimicrobial agent | |
| Pd(II) | DMF, 60°C (4 hr) | Square-planar Pd(II) complex | Catalytic uses |
Notable Properties :
-
Cu(II) complexes show enhanced antibacterial activity compared to the parent compound .
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Pd(II) complexes serve as precatalysts for cross-coupling reactions .
Photochemical Reactions
UV irradiation induces dimerization or bond cleavage.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV (254 nm), CH₃CN (12 hr) | Thiophene dimer | 40% | |
| C-Br Bond Cleavage | UV (365 nm), EtOH (6 hr) | Thiophene radical intermediate | N/A |
Mechanistic Pathways :
Comparison with Similar Compounds
a) 5-Bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide
- Key Difference : Replaces the benzo[d]thiazole group with a phenyl ring.
- Protocol B: Employs DCC/DMAP in DCM (larger scale: 17.3 mmol starting material) .
b) N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
- Key Difference : Substitutes 5-bromothiophene with 5-methylthiophene.
- Properties : The methyl group decreases electronegativity compared to bromine, reducing halogen-bonding capability. Molecular weight is lower (C₁₆H₁₂N₄OS₂ vs. C₁₆H₁₁BrN₄OS₂) .
c) Compounds 92–94 from
These derivatives share a thiazole-carboxamide scaffold but differ in substituents:
- Compound 92 : Features 4-(methylthio)phenyl and 3-methoxybenzoyl groups.
- Compound 93 : Includes 4-chlorophenyl and 3-methoxybenzoyl.
- Compound 94 : Substitutes pyridin-3-yl and 3-methoxybenzoyl.
- Impact : Electron-withdrawing groups (e.g., Cl) enhance polarity, while methoxy groups increase lipophilicity. Yields range from 16% to 25%, suggesting synthetic challenges compared to the target compound’s unlisted yield .
2.2. Physicochemical and Electronic Properties
Key Observations :
- The bromine atom in the target compound enhances halogen bonding, a feature absent in methyl- or methoxy-substituted analogs.
- The benzo[d]thiazole group improves aromatic interactions compared to phenyl or pyridine substituents .
2.4. Computational and Noncovalent Interaction Analysis
- Noncovalent Interactions (): The benzo[d]thiazole group in the target compound creates continuous van der Waals surfaces, enhancing protein binding compared to fragmented interactions in phenyl-substituted analogs .
Q & A
Advanced Research Question
- Molecular docking : Use software (AutoDock Vina) to model binding to targets (e.g., kinases or GPCRs). For example, oxadiazole derivatives show π-π stacking with active sites .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Thiophene bromination enhances electronegativity, improving target affinity .
What substituent modifications enhance target selectivity or potency?
Advanced Research Question
Key modifications include:
- Pyrazole ring : Methyl groups at position 3 improve metabolic stability .
- Thiophene : Bromine at position 5 increases lipophilicity and π-stacking, while methoxy groups reduce cytotoxicity .
- Benzothiazole : Electron-withdrawing groups (e.g., nitro) enhance binding to oxidative stress regulators like Nrf2 .
How is regioselectivity achieved in heterocyclic coupling reactions?
Advanced Research Question
- Directing groups : The benzo[d]thiazole nitrogen directs electrophilic substitution to the pyrazole’s C5 position .
- Catalysts : Copper(I) iodide promotes Ullmann-type couplings for bromothiophene attachment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
